molecular formula C14H14BrN3O4 B2924065 (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034398-70-2

(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2924065
CAS RN: 2034398-70-2
M. Wt: 368.187
InChI Key: ZMGVVIJDUAEMCO-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as BFPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPMP is a small molecule that has been synthesized through a complex chemical process and has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In neurological disorders, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive and motor functions.
Biochemical and Physiological Effects:
(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation. In neurological disorders, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to improve cognitive and motor functions in animal models. (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is its high potency and selectivity, which makes it a valuable tool for studying various biological processes. However, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has some limitations for lab experiments, such as its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.

Future Directions

There are several future directions for (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone research, such as the development of new analogs with improved properties, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in clinical trials. Additionally, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can be used as a tool for studying various biological processes such as cell signaling and gene expression. Overall, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has great potential for advancing our understanding of various biological processes and for the development of new therapeutic agents.

Synthesis Methods

The synthesis of (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the preparation of 5-bromofuran-2-carboxylic acid, which is then converted into 5-bromofuran-2-ylamine. The 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxylic acid is then prepared, followed by the coupling of the two molecules to form (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. The final product is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, (5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been used as a scaffold for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O4/c1-20-12-13(17-6-5-16-12)21-9-4-7-18(8-9)14(19)10-2-3-11(15)22-10/h2-3,5-6,9H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGVVIJDUAEMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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